molecular formula C24H22N2O4S2 B2568962 N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 899734-88-4

N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B2568962
CAS RN: 899734-88-4
M. Wt: 466.57
InChI Key: FMLLEMSYPWXOIN-UHFFFAOYSA-N
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Description

N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has been synthesized through a multi-step reaction process.

Scientific Research Applications

Medicinal Chemistry Applications

Benzothiazole derivatives, including those with similar structures to "N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide," have been extensively studied for their potential therapeutic applications. These compounds exhibit a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. For instance, studies have demonstrated that benzothiazole analogs can serve as lead molecules for designing and developing therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects (Raut et al., 2020). Furthermore, benzothiazole scaffolds have been identified as key moieties in several biologically active compounds, underscoring their importance in medicinal chemistry and drug discovery (Bhat & Belagali, 2020).

Environmental Science Applications

Benzothiazole derivatives are also explored for their environmental applications, particularly in the treatment of organic pollutants. Enzymatic approaches using oxidoreductive enzymes in the presence of redox mediators have shown promise in degrading recalcitrant organic compounds, enhancing the efficiency of wastewater treatment processes (Husain & Husain, 2007). This area of research is crucial for addressing the persistent challenge of industrial pollutants in aquatic environments.

properties

IUPAC Name

N-benzyl-3-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-3-32(28,29)20-11-7-10-18(14-20)23(27)26(16-17-8-5-4-6-9-17)24-25-21-15-19(30-2)12-13-22(21)31-24/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLLEMSYPWXOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide

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